![molecular formula C17H20N2O6S B426598 ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate CAS No. 380318-96-7](/img/structure/B426598.png)
ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate is a complex chemical compound with a variety of potential applications. Due to its intricate structure, it is a subject of interest in the fields of synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate involves multiple steps:
Formation of the Benzo[d]isothiazol-3(2H)-one Ring
This step typically involves cyclization reactions where precursors are combined under controlled conditions to form the core structure.
Common reagents: Thionyl chloride, sulfur dioxide.
Conditions: Elevated temperatures and inert atmospheres.
Addition of the Piperidine Group
Introduction of the piperidine moiety can be achieved through nucleophilic substitution reactions.
Common reagents: Piperidine, ethyl chloroformate.
Conditions: Room temperature, in the presence of a base like triethylamine.
Esterification
Conversion to the ethyl ester form is carried out using ethanol in the presence of an acid catalyst.
Conditions: Reflux conditions to ensure complete esterification.
Industrial Production Methods
The industrial synthesis of this compound involves scaling up the laboratory procedures while ensuring purity and yield optimization:
Use of continuous reactors for sustained reactions.
Implementation of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation
The compound can undergo oxidation reactions to form higher oxidation state products.
Reagents: Hydrogen peroxide, potassium permanganate.
Reduction
Reduction to simpler compounds or intermediates can be achieved using reducing agents.
Reagents: Sodium borohydride, lithium aluminium hydride.
Substitution
The piperidine ring and ester groups are susceptible to nucleophilic substitution.
Reagents: Various nucleophiles like amines, thiols.
Major Products Formed
Oxidation can lead to sulfoxides or sulfones.
Reduction can yield simpler amines and alcohols.
Substitution reactions can form diverse derivatives useful for further research.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: : Used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: : Employed in studying enzyme interactions and inhibitions.
Medicine
Drug Development: : Potential precursor for pharmacologically active compounds.
Industry
Polymer Additives: : Utilized in developing new polymers with unique properties.
Mechanism of Action
Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate operates by interacting with specific molecular targets:
Molecular Targets: : Enzymes, receptors.
Pathways Involved: : May inhibit enzyme activity or block receptor binding, thus altering cellular functions.
Comparison with Similar Compounds
Comparing ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate with similar compounds:
This compound stands out due to its specific functional groups which confer unique reactivity and application potential.
Biological Activity
Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate, also referred to by its chemical structure, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This compound belongs to the class of isothiazole derivatives, which have been recognized for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities.
The molecular formula of this compound is C13H15N2O6S, with a molecular weight of approximately 313.326 g/mol. The compound features a piperidine ring substituted with an acetyl group and an isothiazole moiety, which contributes to its biological profile.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing the isothiazole scaffold. For instance, derivatives similar to this compound have shown promising activity against various strains of human coronaviruses. A comparative analysis demonstrated that these compounds can inhibit viral replication effectively, suggesting their potential as therapeutic agents against viral infections .
Antitumor Activity
Compounds with the isothiazole structure have also been investigated for their antitumor properties. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines, leading to apoptosis and inhibiting cell proliferation. The mechanism often involves the induction of oxidative stress within cancer cells, which disrupts cellular homeostasis and promotes cell death .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been documented in various studies. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This modulation can lead to reduced inflammation in models of acute and chronic inflammatory diseases .
Case Studies and Research Findings
Properties
IUPAC Name |
ethyl 1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-2-25-17(22)12-7-9-18(10-8-12)15(20)11-19-16(21)13-5-3-4-6-14(13)26(19,23)24/h3-6,12H,2,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNLVERVXCHSCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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